molecular formula C10H6F2O3 B13080267 4,6-Difluoro-3-methylbenzofuran-2-carboxylicacid

4,6-Difluoro-3-methylbenzofuran-2-carboxylicacid

Cat. No.: B13080267
M. Wt: 212.15 g/mol
InChI Key: XCFUOSVRMOHIAP-UHFFFAOYSA-N
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Description

Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yield . The reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yield and purity. Additionally, the use of microwave-assisted synthesis can enhance reaction rates and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an anti-tumor and antibacterial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4,6-difluoro-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to inhibition of their activity. This compound can interfere with cellular pathways involved in tumor growth and bacterial proliferation .

Comparison with Similar Compounds

Uniqueness: 4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

4,6-difluoro-3-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H6F2O3/c1-4-8-6(12)2-5(11)3-7(8)15-9(4)10(13)14/h2-3H,1H3,(H,13,14)

InChI Key

XCFUOSVRMOHIAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

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